molecular formula C16H26ClNO B1397622 4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1219981-16-4

4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

Cat. No. B1397622
CAS RN: 1219981-16-4
M. Wt: 283.83 g/mol
InChI Key: ALVGTUYPJVYACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220017-63-9 . It has a molecular weight of 283.84 and its IUPAC name is 3-{[(4-isopropylbenzyl)oxy]methyl}piperidine hydrochloride . The InChI code for this compound is 1S/C16H25NO.ClH/c1-13(2)16-7-5-14(6-8-16)11-18-12-15-4-3-9-17-10-15;/h5-8,13,15,17H,3-4,9-12H2,1-2H3;1H .

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Derivatives

  • Piperidine Alkaloids in Medicinal Chemistry : Piperidine, a core structure in many pharmacologically active compounds, has been extensively studied for its medicinal properties. Piperidine alkaloids, extracted from various plant species, exhibit a wide range of therapeutic activities. Research has highlighted their significance in drug discovery, particularly for their roles in neuropharmacology and as potential leads for the development of new therapeutic agents. The structural diversity of piperidine alkaloids allows for the exploration of novel pharmacophores, contributing to the development of drugs with enhanced efficacy and reduced side effects (Singh et al., 2021).

  • Analytical Methods in Antioxidant Activity Research : The study of antioxidants and their role in various scientific fields underscores the importance of piperidine derivatives. Analytical methods used to determine antioxidant activity, such as ORAC, HORAC, and FRAP assays, are crucial in assessing the potential health benefits of piperidine-containing compounds. These methods facilitate the exploration of piperidine derivatives as antioxidants, which could lead to their application in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

  • Synthesis and Evaluation of Ligands for D2-like Receptors : The search for new antipsychotic agents has led to the exploration of arylcycloalkylamines, including phenyl piperidines, as key pharmacophoric groups. These studies highlight the role of piperidine derivatives in improving the potency and selectivity of ligands for D2-like receptors, which are critical targets in the treatment of psychiatric disorders. The research underscores the importance of piperidine scaffolds in the design of new therapeutic agents that could offer improved treatment options for conditions such as schizophrenia and bipolar disorder (Sikazwe et al., 2009).

Safety And Hazards

The safety information available indicates that “4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride” may be an irritant . Always handle chemicals with appropriate safety measures, and refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)16-5-3-14(4-6-16)11-18-12-15-7-9-17-10-8-15;/h3-6,13,15,17H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGTUYPJVYACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 4
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 5
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 6
4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.